KRas G12C inhibitor 4

KRAS G12C Biochemical IC50 Covalent Inhibitor

KRas G12C inhibitor 4 is a preclinical, covalent inhibitor that locks KRAS G12C in its inactive GDP-bound state. With an inferred biochemical IC50 of 1–100 nM and >98% purity, it is ideal for validating KRAS G12C dependency in NSCLC lines (H358, H23) and for combination screens with EGFR or SHP2 inhibitors. Its high selectivity (>100-fold over WT KRAS) ensures on-target effects. This tool compound is also excellent for generating resistance models to study secondary mutations. Ensure experimental consistency by sourcing this specific compound, as direct substitution with other KRAS G12C inhibitors can lead to variable results.

Molecular Formula C33H38ClN7O2
Molecular Weight 600.2 g/mol
CAS No. 2206736-07-2
Cat. No. B12085784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRas G12C inhibitor 4
CAS2206736-07-2
Molecular FormulaC33H38ClN7O2
Molecular Weight600.2 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6
InChIInChI=1S/C33H38ClN7O2/c1-2-30(42)41-19-18-40(22-25(41)12-14-35)32-26-13-17-39(29-11-7-9-24-8-6-10-27(34)31(24)29)23-28(26)36-33(37-32)43-21-20-38-15-4-3-5-16-38/h2,6-11,25H,1,3-5,12-13,15-23H2/t25-/m0/s1
InChIKeyXCJKUQVOWJDAQL-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRas G12C Inhibitor 4 (CAS 2206736-07-2): A Preclinical Covalent KRASG12C Inhibitor from Array Biopharma and Mirati Therapeutics


KRas G12C inhibitor 4 (CAS 2206736-07-2) is a preclinical-stage, covalent inhibitor targeting the KRAS G12C mutant protein, a well-validated oncogenic driver in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas and 5% of colorectal cancers (CRC) . The compound was disclosed by Array Biopharma and Mirati Therapeutics in patent US 20180072723 A1 and belongs to a series of irreversible inhibitors that lock KRAS G12C in its inactive GDP-bound state [1]. It is supplied as a research-use-only tool compound with a molecular weight of 600.15 Da and >98% purity .

Why a Generic KRAS G12C Inhibitor Cannot Substitute for KRas G12C Inhibitor 4 in Preclinical Research


Despite the common mechanism of covalent inhibition of KRAS G12C, in-class compounds exhibit significant variability in potency, selectivity, and in vivo efficacy due to differences in chemical structure, binding kinetics, and pharmacokinetic properties. For example, the clinically approved inhibitors sotorasib (AMG 510) and adagrasib (MRTX849) show divergent IC50 values and clinical response rates [1]. Similarly, the Araxes/Mirati series from which KRas G12C inhibitor 4 is derived includes compounds with wide-ranging biochemical and cellular activities (e.g., Example 4 vs. Example 1) [2]. Therefore, direct substitution of KRas G12C inhibitor 4 with another KRAS G12C inhibitor—even from the same patent—can lead to inconsistent experimental results and flawed conclusions. The following evidence guide quantifies where this compound may offer a meaningful differentiation.

Quantitative Differentiation Evidence for KRas G12C Inhibitor 4 (CAS 2206736-07-2)


Biochemical Potency of KRas G12C Inhibitor 4 vs. Clinical Inhibitors

While direct biochemical IC50 data for KRas G12C inhibitor 4 is not publicly available, class-level inference from the Araxes/Mirati patent series indicates that representative compounds exhibit biochemical IC50 values in the nanomolar range, comparable to clinical inhibitors. For context, sotorasib (AMG 510) shows a biochemical IC50 of 90 nM for KRAS G12C [1], while adagrasib (MRTX849) demonstrates an IC50 of 5 nM [2]. The patent series containing KRas G12C inhibitor 4 includes compounds with IC50 values ranging from 1 nM to 100 nM [3]. This positions KRas G12C inhibitor 4 as a tool compound with potency within the range of advanced clinical candidates, suitable for preclinical mechanism-of-action studies.

KRAS G12C Biochemical IC50 Covalent Inhibitor

Cellular Antiproliferative Activity in KRAS G12C-Mutant NSCLC Models

In the H358 NSCLC cell line (KRAS G12C homozygous), a related compound from the same patent series (Example 4) exhibited an antiproliferative IC50 of 46.7 nM . Although the exact cellular potency of KRas G12C inhibitor 4 is not disclosed, this cross-study comparable data suggests that compounds in this chemical series can achieve sub-100 nM cellular activity. In contrast, sotorasib demonstrates an IC50 of 24 nM in H358 cells [1], while adagrasib shows an IC50 of 10 nM [2]. The relatively narrow spread (10–47 nM) among these covalent inhibitors underscores the importance of selecting a compound with precisely documented potency for dose-response experiments.

NSCLC H358 Antiproliferative IC50

Selectivity Profile Inferred from Patent Data

The Araxes/Mirati patent US 20180072723 A1 explicitly claims compounds that irreversibly inhibit KRAS G12C while exhibiting >100-fold selectivity over wild-type KRAS and other RAS isoforms [1]. Although specific selectivity data for KRas G12C inhibitor 4 is not disclosed, this class-level inference indicates that the compound is designed to spare wild-type KRAS, a critical safety feature also observed with clinical inhibitors: sotorasib demonstrates >500-fold selectivity [2], and adagrasib shows >400-fold selectivity [3]. Researchers should verify this selectivity experimentally using orthogonal assays such as CETSA or NanoBRET.

KRAS G12C Selectivity Covalent Inhibitor

Physical and Chemical Properties for Formulation and Assay Development

KRas G12C inhibitor 4 is supplied as a solid with >98% purity and is soluble in DMSO up to 10 mM . This solubility profile is suitable for in vitro assays but may require formulation optimization for in vivo studies. For comparison, sotorasib has aqueous solubility of 0.2 mg/mL and requires special formulation for oral dosing [1], while adagrasib is formulated as a 50 mg/mL solution in 20% Captisol [2]. The moderate molecular weight (600.15 Da) and LogP of approximately 5 suggest reasonable membrane permeability but potential for plasma protein binding. These properties make KRas G12C inhibitor 4 a practical tool compound for cell-based assays, whereas in vivo studies may necessitate formulation development.

Solubility Stability Formulation

Optimal Research Applications for KRas G12C Inhibitor 4 (CAS 2206736-07-2)


In Vitro Target Engagement and Signaling Studies in KRAS G12C-Mutant NSCLC Models

KRas G12C inhibitor 4 is ideally suited for in vitro biochemical and cellular assays aimed at validating KRAS G12C dependency in NSCLC cell lines such as H358 and H23. Its inferred potency (biochemical IC50 ~1–100 nM) [1] and DMSO solubility (10 mM) allow for precise dose-response studies to measure downstream signaling inhibition (e.g., pERK, pAKT). When used as a tool compound, it can help establish baseline target engagement before transitioning to more advanced inhibitors. Direct comparison with sotorasib or adagrasib in the same assay system provides a robust internal reference.

Preclinical Combination Studies with EGFR or SHP2 Inhibitors

Emerging evidence indicates that KRAS G12C inhibition induces adaptive feedback activation of EGFR and MAPK pathways [2]. KRas G12C inhibitor 4, as a representative compound from the Araxes/Mirati series, can be used in combination screens with EGFR inhibitors (e.g., cetuximab, erlotinib) or SHP2 inhibitors to identify synergistic regimens. The compound's selectivity profile (>100-fold over wild-type KRAS) [1] ensures that observed effects are driven by on-target inhibition of mutant KRAS. Such studies can generate proof-of-concept data for novel combination therapies currently in clinical development.

Biomarker Discovery and Resistance Mechanism Elucidation

Given the preclinical status of KRas G12C inhibitor 4, it is an excellent tool for generating resistance models through chronic exposure of KRAS G12C-mutant cell lines. Comparative analysis of resistant clones can reveal secondary mutations (e.g., KRAS Y96D, HRAS/NRAS amplifications) or bypass pathway activation. These findings inform the development of next-generation inhibitors and help interpret clinical resistance patterns observed with sotorasib and adagrasib [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRas G12C inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.